molecular formula C24H19N5O2 B2918034 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034309-56-1

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

カタログ番号: B2918034
CAS番号: 2034309-56-1
分子量: 409.449
InChIキー: CPBKUKPGUZHYGD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide (CAS# 2034309-56-1) is a structurally complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzoxazole core linked to a pyridine-pyrazole moiety via a carboxamide bridge, creating a multifunctional architecture designed for targeted biological activity . The specific inclusion of the 1-methyl-1H-pyrazol-4-yl group is a critical structural feature known to enhance binding affinity to specific enzymatic targets, particularly in kinase inhibition pathways . With a molecular formula of C₂₄H₁₉N₅O₂ and a molecular weight of 409.44 g/mol, this compound exhibits calculated properties including 5 hydrogen bond acceptors, 1 hydrogen bond donor, and a topological polar surface area of 85.8 Ų . The benzoxazole and pyrazole groups within its structure contribute to enhanced metabolic stability and bioavailability, making it a valuable scaffold for investigating protein-ligand interactions . The compound's well-defined synthetic route ensures consistent purity and scalability for research applications . It is offered for early discovery research and is available in various quantities to support investigative studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2/c1-29-15-19(14-27-29)22-11-16(9-10-25-22)13-26-24(30)18-7-8-21-20(12-18)23(31-28-21)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBKUKPGUZHYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines a benzo[c]isoxazole moiety with a pyridine and pyrazole substituent. This structural diversity is crucial for its biological activity. The molecular formula is C20H19N5OC_{20}H_{19}N_{5}O, and it has a molecular weight of 357.4 g/mol.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC20H19N5OC_{20}H_{19}N_{5}O
Molecular Weight357.4 g/mol
Log P3.2
SolubilitySoluble in DMSO

Anticancer Properties

Recent studies have indicated that compounds similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide exhibit significant anticancer properties. For instance, derivatives containing isoxazole rings have shown potential in inhibiting the invasive phenotype of triple-negative breast cancer (TNBC) cells. The mechanism involves the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .

Antimicrobial Activity

In vitro tests have demonstrated that related benzisoxazole compounds possess antimicrobial properties against various strains, including resistant strains of Plasmodium falciparum. The lipophilicity of these compounds, quantified by Log P values, correlates with their biological activity, suggesting that higher lipophilicity enhances antimicrobial effects .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. These interactions may alter enzyme activities or receptor functions, leading to various biological effects. Molecular docking studies suggest binding affinity to targets involved in cell proliferation and apoptosis pathways.

Study on Isoxazole Derivatives

A study focused on novel isoxazole derivatives highlighted the compound's ability to inhibit cancer progression effectively. The derivative CM2-II-173 was shown to significantly reduce the invasiveness of TNBC cells by inhibiting key signaling pathways associated with cancer metastasis .

Antiplasmodial Activity Evaluation

Another investigation assessed the antiplasmodial activity of synthesized benzisoxazoles. The results indicated that certain substitutions at the R3 position significantly enhanced activity against Plasmodium falciparum, with IC50 values ranging from 12 to 16 µM for the most active compounds .

Cytotoxicity Assessments

Cytotoxicity tests conducted on various cell lines (e.g., MCF7) revealed that some derivatives exhibited CC50 values higher than 15 µM, indicating moderate cytotoxicity while still retaining selectivity toward cancer cells .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several analogs, including pyrazole-carboxamides, isoxazole derivatives, and hybrid heterocyclic systems. Below is a comparative analysis based on available evidence:

Compound Key Structural Features Molecular Weight Notable Functional Groups
Target Compound Benzo[c]isoxazole, pyridinylmethyl-pyrazole, phenyl, carboxamide Not explicitly provided in evidence Carboxamide, pyrazole, pyridine, benzoisoxazole
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide Isoxazole-3-carboxamide, triazine-pyrrolidine-methoxy, phenyl 380.4 Triazine, pyrrolidine, methoxy, isoxazole
5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide Oxazole-3-carboxamide, methylpyrazole Not provided Oxazole, pyrazole, methyl
N-(2-Hydroxyethyl)-5-(4-methoxyphenyl)-4H-pyrazole-3-carboxamide Pyrazole-3-carboxamide, hydroxyethyl, 4-methoxyphenyl Not provided Hydroxyethyl, methoxyphenyl, pyrazole
N-benzyl-2-methyl-4-nitropyrazole-3-carboxamide Pyrazole-3-carboxamide, nitro, benzyl, methyl Not provided Nitro, benzyl, methyl

Research Findings

  • Enzyme Inhibition : Pyrazole-carboxamides with nitro or methoxy groups () have shown moderate kinase inhibition in preliminary studies, but the target compound’s benzo[c]isoxazole core may enhance selectivity for serine/threonine kinases due to its planar rigidity .
  • Metabolic Stability : The pyridinylmethyl group in the target compound could reduce first-pass metabolism compared to benzyl-substituted analogs (), as pyridine rings are less prone to oxidative degradation .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。